molecular formula C11H21N3O2 B1488559 Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone CAS No. 1832045-88-1

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone

Cat. No. B1488559
CAS RN: 1832045-88-1
M. Wt: 227.3 g/mol
InChI Key: SAYJNWPFQZKLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone, also known as AZM, is a synthetic compound that has a wide variety of applications in scientific research. It is a heterocyclic amine that has a cyclic structure with an amine group and a methoxyethyl group attached to the nitrogen atom. AZM is a versatile compound that can be used in various types of research, including biochemical, physiological, and pharmacological studies. AZM is also used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Neuropathic Pain Management

This compound, known as JNJ-42226314, is a potent inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JNJ-42226314 elevates 2-AG levels, leading to antinociceptive effects in models of neuropathic pain .

Inflammatory Pain Alleviation

JNJ-42226314 has demonstrated efficacy in reducing inflammatory pain. The compound’s ability to increase 2-AG levels indirectly leads to the activation of cannabinoid receptors, which are known to have beneficial effects on inflammation and pain .

Cognitive Disorders Treatment

The elevation of 2-AG levels by JNJ-42226314 can potentially modulate cognitive functions. This is due to the compound’s impact on cannabinoid receptors, which are involved in various cognitive processes .

Mood Disorders Therapy

Activation of cannabinoid receptors through increased 2-AG levels by JNJ-42226314 may offer therapeutic benefits for mood disorders. The endocannabinoid system is closely linked to the regulation of mood and emotional responses .

Sleep Regulation

JNJ-42226314 has been shown to prolong wakefulness in rats, indicating its potential application in the regulation of sleep patterns. This effect is likely due to the compound’s influence on the endocannabinoid system, which is involved in the regulation of sleep .

Antimicrobial Activity

While not directly related to JNJ-42226314, compounds with a similar piperazine structure have been studied for their antimicrobial activity. These studies suggest that the piperazine moiety can be an important structural element for the development of new antimicrobial agents .

properties

IUPAC Name

azetidin-3-yl-[4-(2-methoxyethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-16-7-6-13-2-4-14(5-3-13)11(15)10-8-12-9-10/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYJNWPFQZKLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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